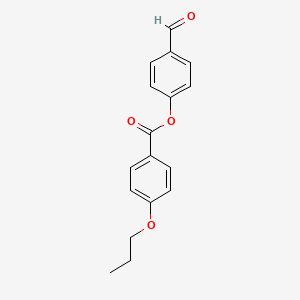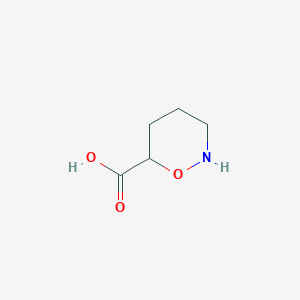
1,2-Oxazinane-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Oxazinane-6-carboxylic acid is a heterocyclic compound featuring a six-membered ring containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Oxazinane-6-carboxylic acid can be synthesized through several methods. One common approach involves the regioselective hetero Diels-Alder reaction of arylnitroso compounds with sorbic acid . This reaction is followed by modifications such as dihydroxylation of the double bond and cleavage of the N-O bond . Another method includes the intramolecular cyclization of amino acid-derived diazoketones via silica-supported HClO4 catalysis . This metal-free reaction proceeds under mild conditions and yields various 1,3-oxazinane-2,5-diones .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Oxazinane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
1,2-Oxazinane-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable synthetic intermediate in the preparation of various heterocyclic compounds.
Biology: The compound’s derivatives are used in the study of enzyme inhibition and other biological processes.
Industry: The compound is used in the production of fine chemicals, cosmetics, and pesticides.
Mécanisme D'action
The mechanism of action of 1,2-oxazinane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
1,3-Oxazinane-2,5-dione: This compound shares a similar ring structure but differs in the position of functional groups.
Morpholine (1,4-oxazinane): Morpholine is another six-membered ring compound with nitrogen and oxygen atoms, but it has different chemical properties and applications.
Uniqueness: 1,2-Oxazinane-6-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
58893-34-8 |
|---|---|
Formule moléculaire |
C5H9NO3 |
Poids moléculaire |
131.13 g/mol |
Nom IUPAC |
oxazinane-6-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c7-5(8)4-2-1-3-6-9-4/h4,6H,1-3H2,(H,7,8) |
Clé InChI |
ZUHBWOKMSIGREC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(ONC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14621642.png)
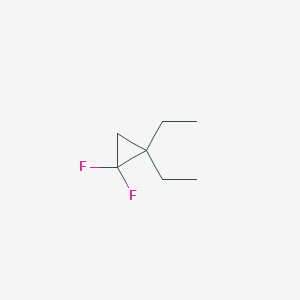
![N-{2-[Hydroxy(piperidin-2-yl)methyl]phenyl}-4-methoxybenzamide](/img/structure/B14621657.png)
![Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]-](/img/structure/B14621658.png)
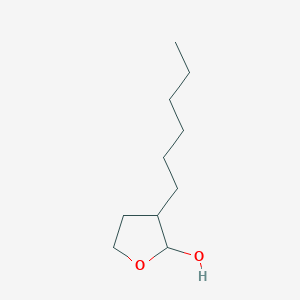
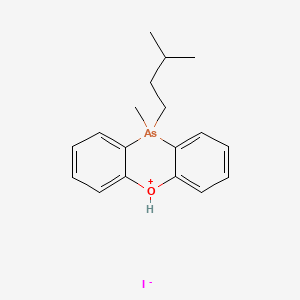

![2,2'-({4-[2-(3H-1,2,4-Triazol-3-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14621686.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl bromoacetate](/img/structure/B14621693.png)

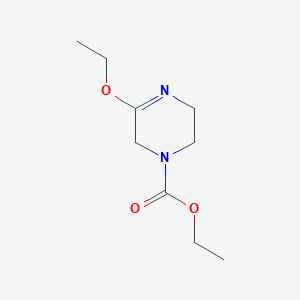
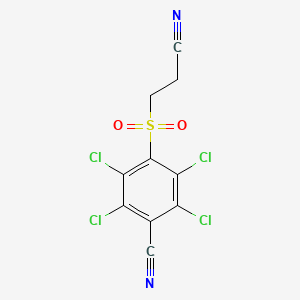
![(1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene](/img/structure/B14621719.png)
